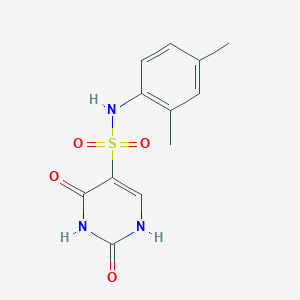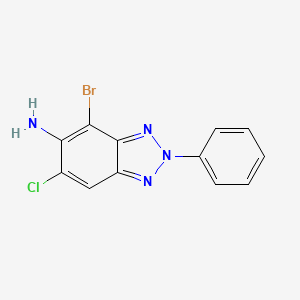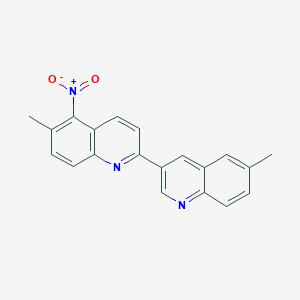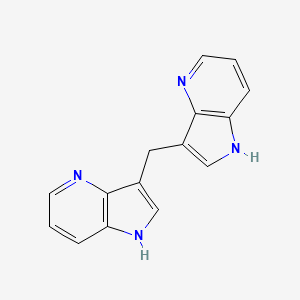![molecular formula C18H16N6O B5520133 N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5520133.png)
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the triazino group and the furan-2-yl substituent. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and triazino rings.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-5-6-15-14(9-11)16-17(20-15)21-18(24-22-16)23-19-10-12(2)8-13-4-3-7-25-13/h3-10H,1-2H3,(H2,20,21,23,24)/b12-8+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDDQVUZAINRNV-BODUPIQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC(=CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C(=C/C4=CC=CO4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)
![[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate](/img/structure/B5520072.png)
![1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one](/img/structure/B5520077.png)
![4-[5-(3-Methoxynaphthalen-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)
![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)
![N'~2~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B5520090.png)
![4-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B5520095.png)


![2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE](/img/structure/B5520123.png)
![N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5520139.png)


